Enzyme Selectivity: DFML Inhibits LDC but Not ODC; DFMO Shows the Opposite Profile
DFML displays exclusive target engagement for lysine decarboxylase. In pea seedling extracts, difluoromethyllysine (DFML) treatment produced almost complete inhibition of LDC activity and a sharp decrease in cadaverine, while in vitro DFML did not affect ornithine decarboxylase (ODC) activity. Conversely, difluoromethylornithine (DFMO) did not affect LDC activity [1]. In Mycoplasma dispar lysates, neither DFMO nor difluoromethylarginine inhibited LDC-catalyzed reaction, confirming the unique enzyme-selectivity window of DFML [2].
| Evidence Dimension | Enzyme selectivity: LDC vs ODC inhibition |
|---|---|
| Target Compound Data | DFML (1 mM) → near-complete LDC inhibition; no ODC inhibition in vitro |
| Comparator Or Baseline | DFMO (0.75 mM) → 98% ODC inhibition but no LDC inhibition; DFMA → ADC inhibition only |
| Quantified Difference | DFML selectively inhibits LDC; DFMO/DFMA show no cross-inhibition of LDC |
| Conditions | Pea seedling extracts (in vitro) and M. dispar lysates |
Why This Matters
Researchers studying cadaverine-dependent phenotypes must use DFML; DFMO or DFMA will produce false negatives for LDC involvement.
- [1] Birecka H, Birecki M, Bitonti AJ, McCann PP. Phytochemistry. 1991;30(1):99-104. doi:10.1016/0031-9422(91)84106-3. View Source
- [2] Pösö H, et al. Biochem Biophys Res Commun. 1984;125(1):205-10. doi:10.1016/s0006-291x(84)80355-1. View Source
